An In-Depth Technical Guide to the Chemical Properties of 2-[(2,4-Dimethylphenoxy)methyl]oxirane
An In-Depth Technical Guide to the Chemical Properties of 2-[(2,4-Dimethylphenoxy)methyl]oxirane
Abstract: This technical guide provides a comprehensive overview of 2-[(2,4-Dimethylphenoxy)methyl]oxirane, a member of the aryl glycidyl ether family. While specific experimental data for this exact molecule is sparse in public literature, its chemical behavior is reliably predicted by the well-documented properties of its core functional groups—the oxirane (epoxide) ring and the dimethylphenoxy moiety—and its close structural analogs. This document details its predicted physicochemical properties, explores the fundamental reactivity of the epoxide ring, outlines a robust synthetic pathway, and presents an expected spectroscopic profile. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis, materials science, and drug development who utilize epoxy compounds as versatile intermediates.
Introduction
2-[(2,4-Dimethylphenoxy)methyl]oxirane, also known as 2,4-dimethylphenyl glycidyl ether, is an organic compound featuring a reactive three-membered epoxide ring linked to a 2,4-dimethylphenyl group via an ether bond. Like other glycidyl ethers, its chemical utility is dominated by the high ring strain of the oxirane, which makes it susceptible to ring-opening reactions with a wide array of nucleophiles. This reactivity allows for the precise introduction of the 2,4-dimethylphenoxypropanol backbone into larger molecular architectures.
Aryl glycidyl ethers are crucial intermediates in the synthesis of polymers, adhesives, coatings, and pharmaceuticals.[1] For instance, the closely related analog 2-[(2-Methoxyphenoxy)methyl]oxirane is a key starting material for the anti-anginal drug Ranolazine.[2][3] By understanding the fundamental chemical properties of 2-[(2,4-Dimethylphenoxy)methyl]oxirane, researchers can effectively leverage its synthetic potential.
Physicochemical Properties
Detailed experimental data for 2-[(2,4-Dimethylphenoxy)methyl]oxirane is not widely published. However, its properties can be reliably estimated based on its structure and comparison with analogous compounds like 2-[(2-methoxyphenoxy)methyl]oxirane.[4][5][6]
| Property | Predicted Value / Description | Rationale / Analog Data Source |
| Molecular Formula | C₁₁H₁₄O₂ | Based on chemical structure. |
| Molecular Weight | 178.23 g/mol | Calculated from the molecular formula. |
| CAS Number | 20593-78-4 | Identifier for this specific chemical. |
| Appearance | Colorless to pale yellow liquid or low-melting solid. | Aryl glycidyl ethers are typically liquids or low-melting solids at room temperature.[6][7] |
| Boiling Point | > 250 °C (Predicted) | The boiling point is expected to be high due to the molecular weight and aromatic ring. The analog 2-[(2-methoxyphenoxy)methyl]oxirane has a boiling point of ~260-265 °C.[4] |
| Density | ~1.05 - 1.15 g/cm³ | The density is expected to be slightly greater than water, similar to related compounds like 2-[(2-methoxyphenoxy)methyl]oxirane (~1.14 g/cm³).[5] |
| Solubility | Sparingly soluble in water; miscible with common organic solvents (e.g., acetone, toluene, dichloromethane). | The hydrophobic aromatic ring and alkyl groups limit water solubility, while the overall organic character ensures solubility in nonpolar and polar aprotic solvents.[8] |
| Storage | Store in a cool, dry, well-ventilated area away from strong acids, bases, and oxidizing agents. | Epoxides are reactive and can polymerize or react in the presence of initiators.[5] |
Core Chemical Reactivity: The Oxirane Ring
The cornerstone of 2-[(2,4-Dimethylphenoxy)methyl]oxirane's reactivity is its epoxide functional group. The significant angle strain in the three-membered ring makes it an excellent electrophile, readily undergoing ring-opening reactions. These reactions can be broadly categorized into base-catalyzed (nucleophilic) and acid-catalyzed pathways, which critically influences the regioselectivity of the product.
Base-Catalyzed (Nucleophilic) Ring-Opening
In the presence of a strong nucleophile (Nu⁻) under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. The nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the opening of the ring and formation of an alkoxide intermediate, which is subsequently protonated.
Causality of Mechanism: This pathway is governed by sterics. The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide ring. For 2-[(2,4-Dimethylphenoxy)methyl]oxirane, this is the terminal carbon (C3), leading exclusively to a secondary alcohol product. This high regioselectivity is a key advantage in synthetic design.
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Caption: Acid-catalyzed epoxide ring-opening mechanism.
Synthesis and Mechanistic Considerations
The most common and industrially viable method for synthesizing aryl glycidyl ethers is a variation of the Williamson ether synthesis. [1]This involves the reaction of a phenol with epichlorohydrin in the presence of a base.
Experimental Protocol: Synthesis of 2-[(2,4-Dimethylphenoxy)methyl]oxirane
This protocol is a self-validating system where the progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by spectroscopic analysis.
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Reagent Preparation:
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To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2,4-dimethylphenol (1.0 eq) and epichlorohydrin (3.0-5.0 eq, used in excess as both reactant and solvent).
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Begin vigorous stirring to dissolve the phenol.
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-
Reaction Initiation:
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Slowly add a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) to the mixture.
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Prepare a concentrated aqueous solution of sodium hydroxide (1.5 eq). Add this solution dropwise to the reaction mixture over 30-60 minutes.
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Causality: The NaOH deprotonates the phenol to form the highly nucleophilic 2,4-dimethylphenoxide. The phase-transfer catalyst is crucial for transporting the phenoxide from the aqueous/solid phase into the organic phase (epichlorohydrin) where the reaction occurs. [9]
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Reaction and Cyclization:
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After the addition of NaOH is complete, heat the mixture to 50-70°C and maintain for 2-4 hours. The reaction involves two steps: (1) nucleophilic attack of the phenoxide on epichlorohydrin to form a chlorohydrin intermediate, and (2) in-situ base-mediated intramolecular SN2 reaction (ring closure) to form the epoxide ring. [1][10] * Monitor the reaction progress by TLC, observing the disappearance of the 2,4-dimethylphenol spot.
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Work-up and Purification:
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After the reaction is complete, cool the mixture to room temperature and add water to dissolve the NaCl byproduct.
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Transfer the mixture to a separatory funnel. The organic layer (containing the product and excess epichlorohydrin) is separated.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Remove the excess epichlorohydrin under reduced pressure using a rotary evaporator.
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The crude product can be further purified by vacuum distillation to yield the final product. [11]
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Caption: Synthesis workflow for aryl glycidyl ethers.
Spectroscopic Profile
The structure of 2-[(2,4-Dimethylphenoxy)methyl]oxirane can be unequivocally confirmed using a combination of spectroscopic techniques. The following data are predicted based on the known chemical shifts of the constituent functional groups. [12][13][14]
| Technique | Predicted Data and Interpretation |
|---|---|
| ¹H NMR | δ 6.6-7.1 ppm (m, 3H): Aromatic protons (H-3, H-5, H-6).δ 4.2 ppm (dd, 1H) & 3.9 ppm (dd, 1H): Diastereotopic methylene protons of the -O-CH₂- group.δ 3.3 ppm (m, 1H): Methine proton of the oxirane ring (-CH-O).δ 2.8 ppm (dd, 1H) & 2.7 ppm (dd, 1H): Diastereotopic methylene protons of the oxirane ring (-CH₂-O).δ 2.25 ppm (s, 3H) & 2.20 ppm (s, 3H): Two distinct methyl group singlets on the aromatic ring. |
| ¹³C NMR | δ 156-158 ppm: C-1 (Aromatic C-O).δ 125-135 ppm: C-2, C-4, C-6 (Substituted aromatic carbons).δ 110-120 ppm: C-3, C-5 (Unsubstituted aromatic carbons).δ ~70 ppm: Methylene carbon of the ether linkage (-O-CH₂-).δ ~50 ppm: Methine carbon of the oxirane ring.δ ~45 ppm: Methylene carbon of the oxirane ring.δ 15-25 ppm: Two distinct methyl carbons. |
| FT-IR (cm⁻¹) | ~3050-3000: Aromatic C-H stretch.~2950-2850: Aliphatic C-H stretch (methyl and methylene groups).~1240: Asymmetric C-O-C stretch (aryl ether).~1040: Symmetric C-O-C stretch.~915 & ~840: Asymmetric and symmetric oxirane ring deformation (C-O stretch). |
| Mass Spec (EI) | m/z 178 (M⁺): Molecular ion peak.m/z 121: Fragment corresponding to the 2,4-dimethylphenoxide ion, [ (CH₃)₂C₆H₃O ]⁺.m/z 57: Fragment corresponding to the glycidyl cation, [ C₃H₅O ]⁺. |
Safety, Handling, and Storage
Professionals handling 2-[(2,4-Dimethylphenoxy)methyl]oxirane must adhere to strict safety protocols due to the reactivity of the epoxide group.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.
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Hazards: Glycidyl ethers are known to be skin and eye irritants and potential sensitizers. [15]Avoid inhalation of vapors and direct contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from sources of ignition and incompatible materials such as strong acids, bases, and oxidizing agents to prevent uncontrolled polymerization or reaction. [5]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion and Future Outlook
2-[(2,4-Dimethylphenoxy)methyl]oxirane is a valuable chemical intermediate whose properties are defined by the predictable and versatile reactivity of its epoxide ring. Through well-established synthetic methods, it can be produced efficiently from readily available starting materials. Its ability to undergo regioselective ring-opening reactions makes it an excellent building block for introducing the 2,4-dimethylphenoxy moiety into a wide range of molecular targets. This makes it a compound of significant interest for applications in the development of novel polymers, specialty coatings, and as a potential scaffold in the design of new pharmaceutical agents and agrochemicals.
References
-
Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
-
Vihita Drugs & Intermediates. 2-[(2-Methoxy Phenoxy) Methyl] Oxirane. Vihita. Available at: [Link]
- Process for preparing alkyl glycidyl ethers. (2021). Google Patents.
-
A simple model reaction where phenyl glycidyl ether (PGE) and 2,4‐dimethylphenol (2,4‐DMP) are reacted in a 1:1 molar ratio. ResearchGate. Available at: [Link]
-
Allyl glycidyl ether. (2023). Wikipedia. Available at: [Link]
-
US Environmental Protection Agency. (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane Properties. EPA CompTox Chemicals Dashboard. Available at: [Link]
- Lidén, C., & Karlberg, A. T. (2009).
-
Enantioselective hydrolysis of (R,S)-glycidyl aryl ethers by epoxide hydrolases. ResearchGate. Available at: [Link]
-
International Agency for Research on Cancer. (1989). Some glycidyl ethers. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC. Available at: [Link]
- Fryauf, K., et al. (1994).
- Method for preparing phenyl glycidyl ether. (2016). Google Patents.
-
Lead Sciences. 2-{[(3,4-dimethoxyphenyl)methoxy]methyl}oxirane. Lead Sciences. Available at: [Link]
-
Lee, J. (2014). Solvent-Free Synthesis of Glycidyl Ethers. Chalmers University of Technology. Available at: [Link]
-
ChemBK. 2-[(2-methoxyphenoxy)methyl]oxirane. ChemBK. Available at: [Link]
-
Mandal, K. K. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Available at: [Link]
-
Cheméo. Chemical Properties of 2,4-Dimethoxyphenol (CAS 13330-65-9). Cheméo. Available at: [Link]
-
JIGS Chemical Limited. [[4-(2-Methoxyethyl)phenoxy]methyl]oxirane. JIGS Chemical. Available at: [Link]
-
Simulated 1 H-NMR spectrum of 2-(3,4-dimethoxybenzyl)oxirane (Methyl eugenol epoxide) from nmrdb.org. ResearchGate. Available at: [Link]
Sources
- 1. Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2-[(2-Methoxy Phenoxy) Methyl] Oxirane | Vihita Drugs & Intermediates [vihitadrugs.com]
- 3. 2-[(2-Methoxyphenoxy)methyl]oxirane | CAS 2210-74-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. [(2-Methoxyphenoxy)Methyl]Oxirane | TargetMol [targetmol.com]
- 6. chembk.com [chembk.com]
- 7. [4-(2-Methoxyethyl)phenoxy]methyl]oxirane High Purity Industrial Compound at Attractive Price [jigspharma.com]
- 8. Allyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 9. odr.chalmers.se [odr.chalmers.se]
- 10. CN104592167B - Method for preparing phenyl glycidyl ether - Google Patents [patents.google.com]
- 11. CN112250646A - Process for preparing alkyl glycidyl ethers - Google Patents [patents.google.com]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 13. spcmc.ac.in [spcmc.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
